An In-depth Technical Guide to 1-(2-Methylbenzyl)piperazin-2-one: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(2-Methylbenzyl)piperazin-2-one: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylbenzyl)piperazin-2-one is a substituted heterocyclic compound belonging to the piperazinone class. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The incorporation of a carbonyl group to form a piperazin-2-one, along with N-substitution, allows for fine-tuning of the molecule's physicochemical properties and biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 1-(2-Methylbenzyl)piperazin-2-one, a molecule of interest for further investigation in drug discovery and development.
Chemical Structure and Identification
The chemical structure of 1-(2-Methylbenzyl)piperazin-2-one consists of a piperazin-2-one core with a 2-methylbenzyl group attached to the nitrogen atom at position 1.
Molecular Formula: C₁₂H₁₆N₂O
Molecular Weight: 204.27 g/mol
IUPAC Name: 1-[(2-methylphenyl)methyl]piperazin-2-one
Canonical SMILES: CC1=CC=CC=C1CN2CCNCC2=O
Physicochemical Properties
The physicochemical properties of 1-(2-Methylbenzyl)piperazin-2-one can be predicted based on its structure and comparison with its 4-methyl isomer. These properties are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value/Information | Source |
| Molecular Weight | 204.27 g/mol | [2] |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| XLogP3-AA | 1.5 - 2.0 (estimated) | [5][6] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |
Synthesis of 1-(2-Methylbenzyl)piperazin-2-one
The synthesis of N-substituted piperazin-2-ones can be achieved through various synthetic strategies. Below are two plausible and effective methods for the preparation of 1-(2-Methylbenzyl)piperazin-2-one.
Method 1: Jocic-Type Reaction
A regioselective approach for the synthesis of 1-substituted piperazin-2-ones involves a modified Jocic-type reaction.[7][8] This method demonstrates good control over the position of the substituent on the piperazinone ring.
Reaction Scheme:
Caption: Jocic-Type reaction for the synthesis of 1-(2-Methylbenzyl)piperazin-2-one.
Experimental Protocol:
-
Preparation of the Diamine: Start with commercially available N-(2-Methylbenzyl)ethane-1,2-diamine.
-
Reaction Setup: In a suitable reaction vessel, dissolve the N-(2-methylbenzyl)ethane-1,2-diamine in a biphasic solvent system, such as dichloromethane and water.
-
Addition of Reagents: Add trichloroacetaldehyde (chloral) and a base, such as sodium hydroxide, to the reaction mixture. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can be employed to facilitate the reaction.[7]
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(2-Methylbenzyl)piperazin-2-one.
Causality Behind Experimental Choices: The use of a biphasic system with a phase-transfer catalyst is crucial for bringing the aqueous base into contact with the organic-soluble reactants, thereby promoting the reaction. The regioselectivity is controlled by the steric hindrance of the 2-methylbenzyl group, directing the cyclization to form the 1-substituted piperazinone.[7]
Method 2: Cascade Double Nucleophilic Substitution
A one-pot cascade reaction provides an efficient route to substituted piperazin-2-ones.[9][10] This method involves the formation of multiple bonds in a single synthetic operation.
Reaction Scheme:
Caption: One-pot cascade synthesis of a 1-(2-Methylbenzyl)piperazin-2-one derivative.
Experimental Protocol:
-
Reactant Preparation: Combine 2-chloro-N-(prop-2-yn-1-yl)acetamide, 2-methylbenzylamine, and an aryl iodide in a reaction flask.
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) to the mixture.
-
Solvent and Atmosphere: Use a suitable solvent such as DMF or DMSO, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Trustworthiness of the Protocol: This protocol is based on established palladium-catalyzed cross-coupling and cyclization reactions, which are well-documented and reliable methods in organic synthesis.[10] The one-pot nature of the reaction enhances efficiency by minimizing intermediate isolation steps.
Potential Applications in Drug Development
Piperazin-2-one derivatives are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds.[1] They are often investigated for a variety of therapeutic targets.
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs.[11] The lipophilicity and hydrogen bonding capabilities of 1-(2-Methylbenzyl)piperazin-2-one make it a candidate for targeting receptors and enzymes within the CNS.
-
Anticancer Agents: Substituted piperazines have been explored as scaffolds for the development of anticancer drugs.[12]
-
Antimicrobial and Antifungal Agents: Various piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[13][14]
-
Enzyme Inhibitors: The rigid, yet conformationally flexible, structure of the piperazinone ring can serve as a template for designing specific enzyme inhibitors.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of 1-(2-Methylbenzyl)piperazin-2-one.
Characterization and Analytical Data
The structural confirmation of synthesized 1-(2-Methylbenzyl)piperazin-2-one would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the 2-methylbenzyl group, a singlet for the methyl group, and distinct signals for the methylene protons of the benzyl group and the piperazinone ring. The NH proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, the methyl carbon, and the aliphatic carbons of the piperazine ring and benzyl group.
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. N-H stretching vibrations would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (204.27 g/mol ).
Conclusion
1-(2-Methylbenzyl)piperazin-2-one is a molecule with significant potential for further exploration in the field of drug discovery. This guide has outlined its chemical structure, predicted physicochemical properties, and detailed robust synthetic methodologies for its preparation. The versatility of the piperazinone scaffold suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents targeting a range of diseases. Further investigation into its biological activity is warranted.
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